Cas no 14331-56-7 (4-hydrazinyl-2,6-dimethylpyrimidine)

4-hydrazinyl-2,6-dimethylpyrimidine 化学的及び物理的性質
名前と識別子
-
- Pyrimidine,4-hydrazinyl-2,6-dimethyl-
- 2,6-Dimethyl-4-hydrazinopyrimidine
- 4-Hydrazino-2,6-dimethylpyrimidine
- (2,6-dimethylpyrimidin-4-yl)hydrazine
- AKOS 90772
- ASISCHEM C63649
- BUTTPARK 97\57-98
- 2,4-DIMETHYL-6-HYDRAZINOPYRIMIDINE
- 4-hydrazinyl-2,6-diMethylpyriMidine
- (2,6-DIMETHYL-PYRIMIDIN-4-YL)-HYDRAZINE
- DTXSID70353015
- AC-907/25014145
- CS-0216188
- PS-4202
- SB33624
- 4(1H)-Pyrimidinone, 2,6-dimethyl-, hydrazone
- EN300-36015
- SCHEMBL2722102
- AKOS000279932
- HVAYIAWJHRUOBC-UHFFFAOYSA-N
- 14331-56-7
- 2,4-dimethyl-6-hydra-zinopyrimidine
- FT-0618595
- J-515456
- BB 0216532
- MFCD00102150
- OTAVA-BB BB7020361157
- 4-Hydrazino-2,6-dimethylpyrimidine, 95+%
- DB-015110
- G29445
- 4-hydrazinyl-2,6-dimethylpyrimidine
-
- MDL: MFCD00102150
- インチ: InChI=1S/C6H10N4/c1-4-3-6(10-7)9-5(2)8-4/h3H,7H2,1-2H3,(H,8,9,10)
- InChIKey: HVAYIAWJHRUOBC-UHFFFAOYSA-N
- ほほえんだ: CC1=NC(=NC(=C1)NN)C
計算された属性
- せいみつぶんしりょう: 138.09100
- どういたいしつりょう: 138.090546336g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 106
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 63.8Ų
- 疎水性パラメータ計算基準値(XlogP): 0.3
じっけんとくせい
- 密度みつど: 1.2
- ゆうかいてん: 182-184°C
- ふってん: 282.4°Cat760mmHg
- フラッシュポイント: 124.6°C
- 屈折率: 1.524
- PSA: 63.83000
- LogP: 1.15230
4-hydrazinyl-2,6-dimethylpyrimidine セキュリティ情報
- 危害声明: Harmful
- 危険カテゴリコード: 20/21/22-36/37/38
- セキュリティの説明: S26; S36/37/39
-
危険物標識:
- リスク用語:R20/21/22
- セキュリティ用語:S36/37
- 危険レベル:IRRITANT
4-hydrazinyl-2,6-dimethylpyrimidine 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
4-hydrazinyl-2,6-dimethylpyrimidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-36015-2.5g |
4-hydrazinyl-2,6-dimethylpyrimidine |
14331-56-7 | 95% | 2.5g |
$319.0 | 2023-02-13 | |
Enamine | EN300-36015-1.0g |
4-hydrazinyl-2,6-dimethylpyrimidine |
14331-56-7 | 95% | 1.0g |
$144.0 | 2023-02-13 | |
Enamine | EN300-36015-0.25g |
4-hydrazinyl-2,6-dimethylpyrimidine |
14331-56-7 | 95% | 0.25g |
$71.0 | 2023-02-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN21915-1G |
4-hydrazinyl-2,6-dimethylpyrimidine |
14331-56-7 | 95% | 1g |
¥ 818.00 | 2023-03-31 | |
Enamine | EN300-36015-0.05g |
4-hydrazinyl-2,6-dimethylpyrimidine |
14331-56-7 | 95% | 0.05g |
$34.0 | 2023-02-13 | |
TRC | H716545-100mg |
4-Hydrazinyl-2,6-dimethylpyrimidine |
14331-56-7 | 100mg |
$ 65.00 | 2022-06-04 | ||
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 70R0356-25g |
(2,6-Dimethyl-pyrimidin-4-yl)-hydrazine |
14331-56-7 | 97% | 25g |
110160.71CNY | 2021-05-08 | |
Matrix Scientific | 024558-500mg |
2,6-Dimethyl-4-hydrazinopyrimidine |
14331-56-7 | 500mg |
$91.00 | 2023-09-06 | ||
Key Organics Ltd | PS-4202-5MG |
2,6-Dimethyl-4-hydrazinopyrimidine |
14331-56-7 | >95% | 5mg |
£46.00 | 2025-02-09 | |
1PlusChem | 1P006VT2-250mg |
4-Hydrazinyl-2,6-dimethylpyrimidine |
14331-56-7 | 95% | 250mg |
$112.00 | 2025-02-21 |
4-hydrazinyl-2,6-dimethylpyrimidine 関連文献
-
1. Simple pyrimidines. Part XIV. The formation and reactions of some derivatives of simple pyrimidinesulphonic acidsD. J. Brown,J. A. Hoskins J. Chem. Soc. Perkin Trans. 1 1972 522
-
M. E. C. Biffin,D. J. Brown,T. Sugimoto J. Chem. Soc. C 1970 139
4-hydrazinyl-2,6-dimethylpyrimidineに関する追加情報
Introduction to 4-hydrazinyl-2,6-dimethylpyrimidine (CAS No. 14331-56-7)
4-hydrazinyl-2,6-dimethylpyrimidine, identified by the Chemical Abstracts Service Number (CAS No.) 14331-56-7, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic organic compound belongs to the pyrimidine derivatives, a class of molecules widely recognized for their diverse biological activities and therapeutic potential. The structural features of 4-hydrazinyl-2,6-dimethylpyrimidine, particularly the presence of hydrazine and methyl substituents at specific positions, contribute to its unique chemical properties and reactivity, making it a valuable scaffold for drug discovery and development.
The compound’s molecular formula, C₆H₁₀N₄, reflects its composition of carbon, hydrogen, and nitrogen atoms. The pyrimidine core is a six-membered aromatic ring containing two nitrogen atoms, which are essential for its interactions with biological targets. The hydrazinyl group at the 4-position and the methyl groups at the 2- and 6-positions enhance its versatility in chemical modifications and biological interactions. These structural elements enable 4-hydrazinyl-2,6-dimethylpyrimidine to participate in various chemical reactions, including condensation, cyclization, and functional group transformations, which are crucial for synthesizing more complex pharmaceutical agents.
In recent years, 4-hydrazinyl-2,6-dimethylpyrimidine has garnered attention in academic and industrial research due to its potential applications in medicinal chemistry. One of the most promising areas of investigation involves its role as a precursor in the synthesis of biologically active molecules. Researchers have explored its utility in developing novel therapeutic agents targeting various diseases, including cancer, infectious diseases, and inflammatory conditions. The hydrazine moiety, in particular, is known for its ability to form stable bonds with other heterocyclic compounds, facilitating the creation of hybrid molecules with enhanced pharmacological properties.
Current studies on 4-hydrazinyl-2,6-dimethylpyrimidine have highlighted its significance in the development of antitumor agents. The compound’s ability to interfere with key enzymatic pathways involved in cell proliferation and survival has been investigated extensively. Preclinical trials have demonstrated that derivatives of 4-hydrazinyl-2,6-dimethylpyrimidine exhibit inhibitory effects on enzymes such as kinases and polymerases, which are critical for cancer cell growth. These findings have prompted further exploration into optimizing the compound’s structure to improve its selectivity and efficacy as an anticancer therapeutic.
Beyond oncology, 4-hydrazinyl-2,6-dimethylpyrimidine has shown promise in addressing other health challenges. For instance, researchers have examined its potential as an antimicrobial agent against drug-resistant bacteria. The compound’s structural features allow it to disrupt bacterial cell wall synthesis and DNA replication mechanisms, offering a novel approach to combat infections caused by multidrug-resistant pathogens. Additionally, studies have explored its anti-inflammatory properties, suggesting that it may modulate cytokine production and immune responses in chronic inflammatory diseases.
The synthesis of 4-hydrazinyl-2,6-dimethylpyrimidine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Common synthetic routes include condensation reactions between hydrazine hydrate and appropriately substituted pyrimidine precursors under controlled temperatures and inert atmospheres. Advances in synthetic methodologies have enabled researchers to produce 4-hydrazinyl-2,6-dimethylpyrimidine with increasing efficiency and scalability, making it more accessible for further pharmaceutical applications.
In conclusion,4-hydrazinyl-2,6-dimethylpyrimidine (CAS No. 14331-56-7) represents a compelling compound with substantial potential in pharmaceutical research and drug development. Its unique structural features and biological activities make it a valuable tool for designing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for this molecule,4-hydrazinyl-2,6-dimethylpyrimidine is poised to play an increasingly important role in advancing medical science and improving patient outcomes.
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